

Physicochemical properties of GGG-PEG3-TCO linker.

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Compound of Interest

Compound Name: Gly-Gly-Gly-PEG3-TCO

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GGG-PEG3-TCO Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and application of the GGG-PEG3-TCO linker, a critical component in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs).

Introduction

The GGG-PEG3-TCO linker is a heterobifunctional molecule designed for advanced bioconjugation applications. It incorporates three key features: a tri-glycine (GGG) peptide sequence, a polyethylene glycol (PEG) spacer, and a trans-cyclooctene (TCO) moiety. This unique combination of components imparts desirable characteristics for the development of targeted therapeutics. The GGG sequence serves as a substrate for enzymatic cleavage by cathepsin B, an enzyme often overexpressed in the tumor microenvironment, allowing for controlled payload release.^[1] The hydrophilic PEG3 spacer enhances solubility, reduces aggregation, and minimizes steric hindrance.^{[1][2]} The TCO group enables rapid and specific conjugation to tetrazine-modified molecules via an inverse-electron-demand Diels-Alder (iEDDA) reaction, a form of "click chemistry" known for its high efficiency and biocompatibility.^{[3][4]}

Physicochemical Properties

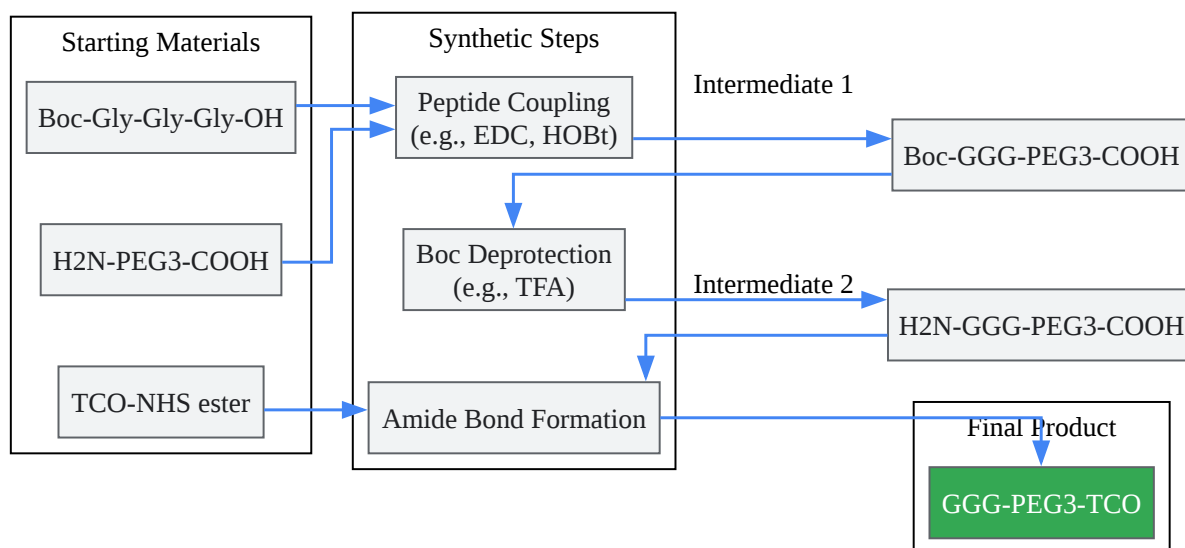
The GGG-PEG3-TCO linker is a white, waxy solid with the following key physicochemical properties:

Property	Value	Reference
Molecular Formula	C ₂₃ H ₄₁ N ₅ O ₈	
Molecular Weight	515.60 g/mol	
Purity	>95%	
Solubility	Soluble in DMSO, DMF, DCM, THF, and acetonitrile.	
Storage	Recommended storage at -20°C, protected from light. The TCO moiety is known to isomerize to the less reactive cis-cyclooctene (CCO) form over time, so long-term storage is not recommended.	

Synthesis and Characterization

While a detailed, publicly available synthesis protocol for GGG-PEG3-TCO is limited due to its commercial nature, a plausible synthetic route can be proposed based on established peptide and linker chemistries. The synthesis would likely involve the coupling of a protected GGG peptide to a PEG3 spacer, followed by the introduction of the TCO moiety.

Proposed Synthetic Pathway:



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Caption: Proposed synthetic pathway for GGG-PEG3-TCO.

Characterization of GGG-PEG3-TCO would involve the following analytical techniques:

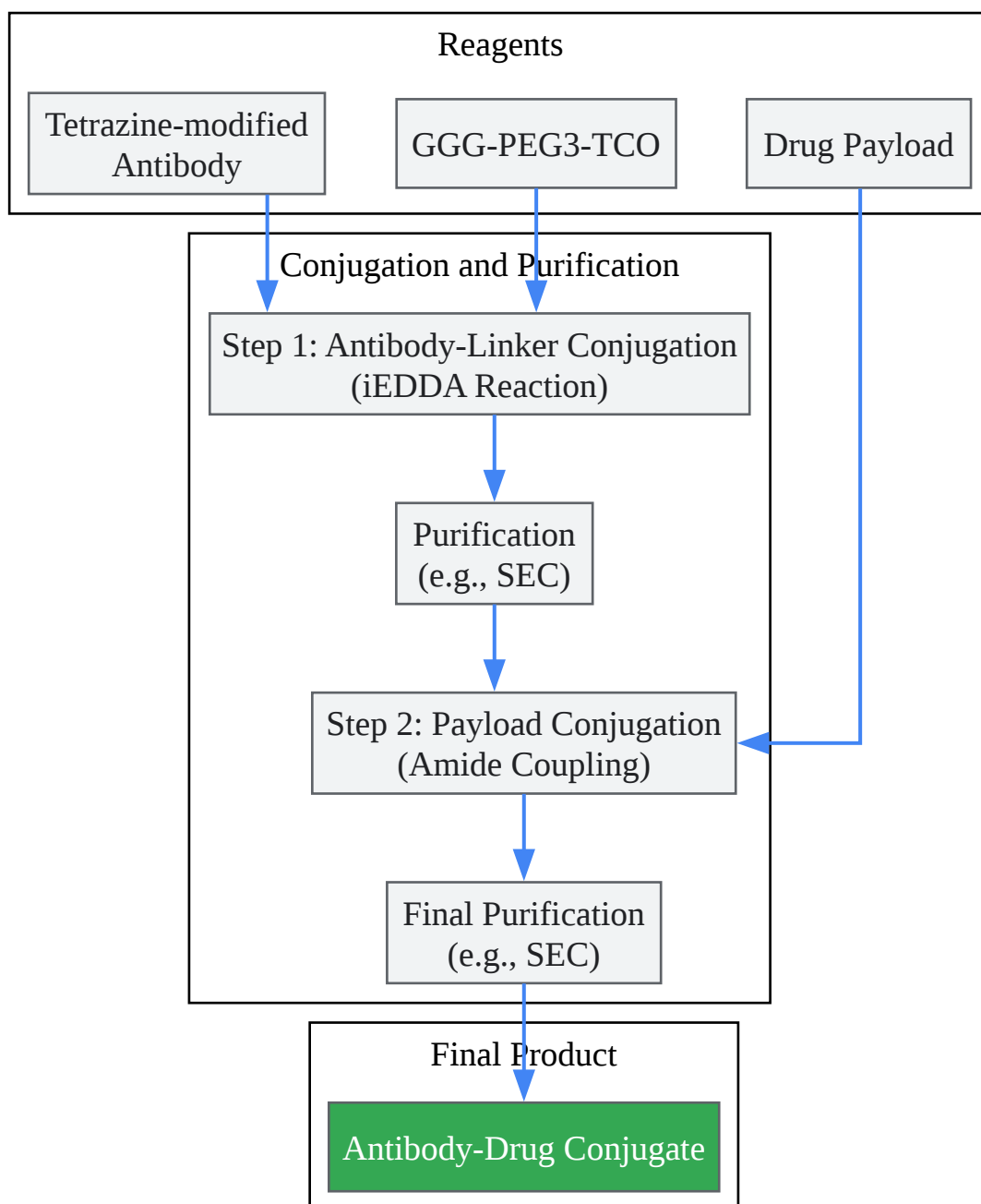
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the presence of characteristic peaks for the GGG, PEG, and TCO moieties.
- Mass Spectrometry (MS): To verify the molecular weight of the final product.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the linker.

Experimental Protocols

Antibody-Drug Conjugate (ADC) Synthesis using GGG-PEG3-TCO

This protocol outlines a general procedure for the two-step conjugation of a drug-payload and an antibody using the GGG-PEG3-TCO linker.

Workflow for ADC Synthesis:



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Caption: General workflow for ADC synthesis using GGG-PEG3-TCO.

Detailed Methodology:

- **Preparation of Tetrazine-Modified Antibody:** The antibody is first functionalized with a tetrazine moiety using a commercially available tetrazine-NHS ester. The reaction is typically carried out in a suitable buffer (e.g., PBS at pH 7.4-8.0) for a defined period at room temperature or 4°C. The modified antibody is then purified using size-exclusion chromatography (SEC) to remove excess reagents.
- **Conjugation of GGG-PEG3-TCO to the Antibody:** The tetrazine-modified antibody is reacted with a molar excess of the GGG-PEG3-TCO linker. The iEDDA reaction is rapid and can be performed under mild, aqueous conditions. The reaction progress can be monitored by HPLC.
- **Purification of the Antibody-Linker Conjugate:** The resulting antibody-linker conjugate is purified by SEC to remove unreacted linker.
- **Activation of the Drug Payload:** The drug payload, containing a suitable functional group (e.g., a carboxylic acid), is activated for conjugation to the free amine of the GGG moiety on the linker.
- **Conjugation of the Drug Payload:** The activated drug payload is then added to the purified antibody-linker conjugate to form the final ADC.
- **Final Purification and Characterization:** The ADC is purified by SEC to remove any unreacted payload and other impurities. The final product is characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.

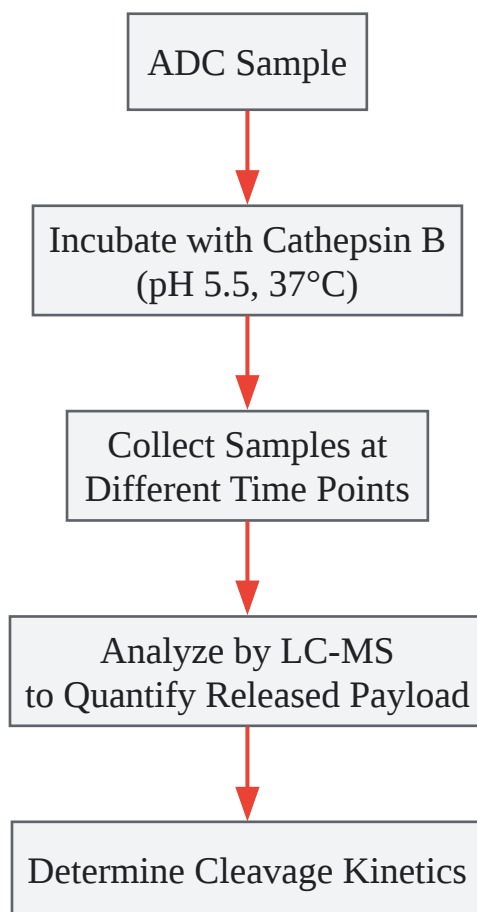
Characterization of the ADC

- **Size-Exclusion Chromatography (SEC-HPLC):** To determine the extent of aggregation and fragmentation of the ADC.
- **Hydrophobic Interaction Chromatography (HIC):** To determine the drug-to-antibody ratio (DAR) distribution.
- **Mass Spectrometry (MS):** To confirm the molecular weight of the ADC and determine the average DAR.
- **SDS-PAGE:** To visualize the conjugation and assess the purity of the ADC.

Cathepsin B Cleavage Assay

This assay is performed to confirm the enzymatic release of the payload from the ADC.

Workflow for Cathepsin B Cleavage Assay:



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Caption: Workflow for the Cathepsin B cleavage assay.

Detailed Methodology:

- The ADC is incubated with recombinant human cathepsin B in an appropriate assay buffer (e.g., sodium acetate buffer at pH 5.5) at 37°C.
- Aliquots are taken at various time points and the reaction is quenched.
- The samples are analyzed by LC-MS to quantify the amount of released payload.

- The rate of cleavage can be determined from the time-course data.

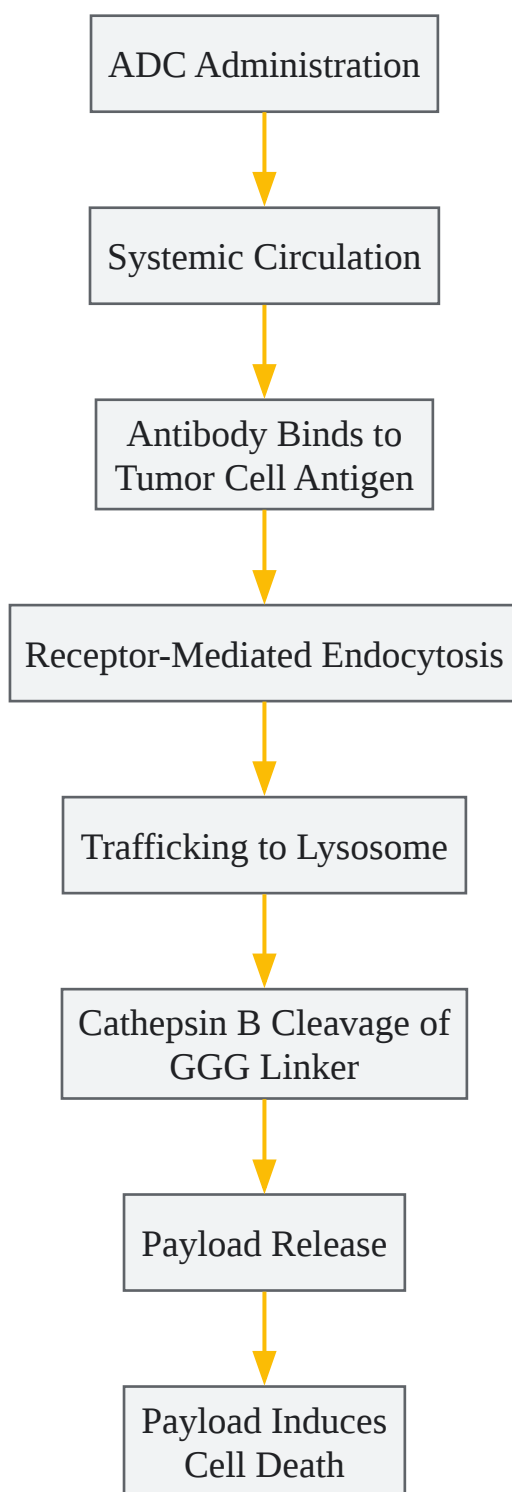
Stability Assessment of the ADC

The stability of the ADC is a critical parameter to evaluate.

- **Plasma Stability:** The ADC is incubated in human plasma at 37°C for an extended period. At various time points, the amount of intact ADC and released payload is quantified by LC-MS to assess the stability of the linker in a biological matrix.
- **Thermal Stability:** Differential scanning calorimetry (DSC) can be used to assess the thermal stability of the ADC compared to the unconjugated antibody.

Logical Relationships in ADC Action

The following diagram illustrates the logical sequence of events from ADC administration to payload-induced cell death.



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Caption: Mechanism of action of a GGG-linker containing ADC.

Conclusion

The GGG-PEG3-TCO linker is a versatile and powerful tool for the construction of advanced bioconjugates. Its combination of a cathepsin B-cleavable peptide, a hydrophilic PEG spacer, and a bioorthogonal TCO handle provides a robust platform for the development of targeted therapies with improved efficacy and safety profiles. The experimental protocols and characterization methods outlined in this guide provide a framework for researchers to effectively utilize this linker in their drug development programs.

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